1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21N3O.2ClH. It is known for its unique structure, which includes a cyclobutyl group attached to an oxazole ring, further connected to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the cyclobutyl group. The piperidine ring is then attached through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include cyclobutyl bromide, oxazole derivatives, and piperidine .
Chemical Reactions Analysis
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[(5-Cyclopropyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to different chemical properties and reactivity.
1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine monohydrochloride: This variant has a single hydrochloride salt, which may affect its solubility and stability compared to the dihydrochloride form.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2140316-43-2 |
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Molecular Formula |
C13H22ClN3O |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
1-[(5-cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c14-11-4-6-16(7-5-11)8-12-13(17-9-15-12)10-2-1-3-10;/h9-11H,1-8,14H2;1H |
InChI Key |
IDPCYXAKRIYAAI-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl.Cl |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)CN3CCC(CC3)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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